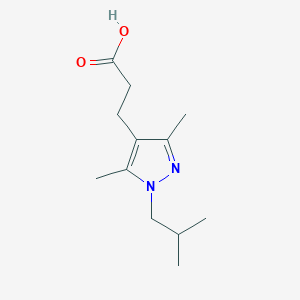

3-(1-isobutyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

描述

Historical Development of Pyrazole Chemistry

The foundational synthesis of pyrazole derivatives dates to 1883, when Ludwig Knorr first demonstrated the cyclocondensation of β-diketones with hydrazines to yield regioisomeric pyrazoles. This Knorr pyrazole synthesis remains a cornerstone of heterocyclic chemistry, leveraging acid-catalyzed imine formation between 1,3-dicarbonyl compounds and hydrazine derivatives. Early 20th-century work expanded the methodology to include acetylenic ketones, though regioselectivity challenges persisted until modern catalytic systems emerged. For instance, Girish et al. achieved 95% yields in 1,3,5-substituted pyrazole syntheses using nano-ZnO catalysts, highlighting advancements in green chemistry approaches.

The structural versatility of pyrazoles—enabling substitutions at the 1-, 3-, 4-, and 5-positions—facilitated their integration into medicinal chemistry. By the mid-20th century, derivatives exhibited antimicrobial, analgesic, and anti-inflammatory activities, prompting systematic exploration of structure-activity relationships.

Significance of Pyrazole Derivatives in Medicinal Chemistry

Pyrazole cores serve as bioisosteres for amide and ester groups, enhancing metabolic stability while maintaining target affinity. Their planar structure allows π-π interactions with enzymatic active sites, as demonstrated by indeno[1,2-c]pyrazoles inhibiting HRI kinase (IC₅₀ ~1–3 μM). Substitutions modulate physicochemical properties:

- N1 alkyl groups (e.g., isobutyl) improve lipophilicity and blood-brain barrier penetration

- C3/C5 methyl groups restrict conformational flexibility, enhancing selectivity

- C4 propanoic acid chains introduce hydrogen-bonding capacity for enzyme inhibition

Table 1: Biological Activities of Representative Pyrazole-Propanoic Acid Derivatives

| Compound | Target | IC₅₀ (μM) | Source |

|---|---|---|---|

| 15 | Leukotriene biosynthesis | 1.6 | |

| 35 | COX-1 | 0.041 | |

| 3-(1-Isobutyl-3,5-dimethyl) | Structural analog | N/A |

Research Context of 3-(1-Isobutyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid

This compound (C₁₂H₂₀N₂O₂, MW 224.3) features:

- N1 isobutyl group : Enhances hydrophobic interactions with protein pockets

- C3/C5 methyl groups : Provide steric hindrance to reduce off-target binding

- C4 propanoic acid : Serves as a hydrogen bond donor/acceptor motif

Synthetic routes typically employ Knorr-type cyclocondensation. For example, reacting 1-isobutyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with malonic acid derivatives under acidic conditions yields the target compound after decarboxylation. Modifications to the propanoic acid chain (e.g., esterification) enable prodrug strategies, as seen in related anti-inflammatory agents.

Biological Relevance in Contemporary Research

While direct studies on this compound remain limited, structural analogs demonstrate:

- Leukotriene biosynthesis inhibition : Pyrazol-3-propanoic acids suppress 5-lipoxygenase in neutrophils (IC₅₀ 1.6–3.5 μM), pivotal in inflammation

- Dual COX/LOX inhibition : Compound 35 inhibits COX-1 (IC₅₀ 41 nM) alongside leukotriene reduction, suggesting multimodal anti-inflammatory action

- Kinase modulation : The isobutyl group may facilitate ATP-binding pocket interactions in kinase targets, akin to indenopyrazole inhibitors

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₂₀N₂O₂ | |

| Molecular weight | 224.3 g/mol | |

| logP (predicted) | 2.1 ± 0.3 | |

| Hydrogen bond donors | 2 | |

| Hydrogen bond acceptors | 4 |

属性

IUPAC Name |

3-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-8(2)7-14-10(4)11(9(3)13-14)5-6-12(15)16/h8H,5-7H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERBTSVZNYTLRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(C)C)C)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-isobutyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with isobutyl bromide under basic conditions to form the isobutyl derivative. This intermediate is then subjected to a carboxylation reaction to introduce the propanoic acid moiety .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

3-(1-isobutyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces halogenated or nitrated derivatives.

科学研究应用

3-(1-isobutyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is primarily used in proteomics research. It serves as a building block for the synthesis of more complex molecules and is used in various biochemical assays . Its applications extend to:

Chemistry: Used as a reagent in organic synthesis.

Biology: Employed in studies involving enzyme interactions and protein modifications.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(1-isobutyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, influencing their activity. This compound may also participate in signaling pathways by modulating the activity of key proteins .

相似化合物的比较

a) 3-(1,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid (CAS: 1229624-54-7)

- Substituents : Lacks the isobutyl group at N1 and the 3-methyl group on the pyrazole ring.

- Molecular Weight : 182.18 g/mol (vs. 224.30 g/mol for the target compound).

b) 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid (CAS: 1177342-49-2)

- Substituents : Features a shorter acetic acid chain (two carbons) and additional methyl groups at N1 and C3/C5.

- Molecular Weight : 182.21 g/mol.

- Implications : The shorter chain limits hydrogen-bonding capacity, while the 1,3,5-trimethyl substitution may alter ring electronics, influencing reactivity or binding specificity .

c) 3-{5-cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[3-(propan-2-yloxy)phenyl]-1H-indol-1-yl}propanoic acid

- Substituents: Incorporates an indole scaffold with cyclopropyl and aryloxy groups, linked to a pyrazole-propanoic acid moiety.

- Implications : Demonstrated activity as a fatty acid-binding protein 4 (FABP4) inhibitor, highlighting the importance of extended aromatic systems and bulky substituents in targeting specific proteins .

Functional Group Variations

a) Perfluorinated Propanoic Acid Derivatives

- Examples: 3-[(Perfluoroalkyl)thio]propanoic acid derivatives (e.g., CAS: 176590-84-4).

- Substituents : Replace the pyrazole ring with perfluoroalkylthio chains.

- Implications : High hydrophobicity and chemical inertness due to fluorine substituents, making these compounds suitable for surfactants or materials science rather than biological applications .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Protein Interactions: The propanoic acid moiety’s carboxyl group is critical for binding to enzymes or receptors via ionic or hydrogen-bond interactions. For example, the FABP4 inhibitor () leverages this group for target engagement .

- Synthetic Flexibility : Derivatives with shorter acid chains (e.g., acetic acid) or additional methyl groups (e.g., 1,3,5-trimethyl) offer modular platforms for tuning electronic and steric properties .

生物活性

3-(1-isobutyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₂₀N₂O₂

- Molar Mass : 224.3 g/mol

- CAS Number : 956438-19-0

The biological activity of this compound is attributed to its interaction with various biological targets. Research indicates that compounds with similar pyrazole structures often exhibit anti-inflammatory and anti-cancer properties.

Anti-Cancer Activity

A study indicated that derivatives of pyrazole compounds can inhibit the proliferation of cancer cells. For instance, compounds with structural similarities to this compound have shown promising results against hepatocellular carcinoma (HepG2 cell line) with IC₅₀ values indicating effective cytotoxicity at low concentrations .

Biological Activity Data

| Activity Type | IC₅₀ Value (µg/mL) | Reference |

|---|---|---|

| Anti-proliferative (HepG2) | 16.782 | |

| Hemolytic Activity | 1.19 ± 0.02 |

Case Study 1: Anti-Cancer Efficacy

In a recent study, a series of pyrazole derivatives were synthesized and tested for their anti-cancer properties. The compound demonstrated significant inhibition of cancer cell growth with a low toxicity profile. The study highlighted the importance of substituents on the pyrazole ring, suggesting that modifications could enhance biological activity .

Case Study 2: Inflammation Modulation

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. The results indicated that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro, suggesting a potential application in treating inflammatory diseases .

Structural Insights

Crystallographic studies have provided insights into the molecular structure of related pyrazole compounds, revealing important information about intermolecular interactions and stability. These insights are crucial for understanding the pharmacodynamics and optimizing the efficacy of such compounds .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(1-isobutyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid?

- Methodological Answer : The compound can be synthesized via condensation reactions. A typical approach involves refluxing substituted pyrazole precursors with propanoic acid derivatives under acidic or basic conditions. For example, describes similar syntheses using thiazole and pyrazole intermediates, employing reflux with catalysts like sodium carbonate. Purification is achieved via recrystallization or column chromatography . Characterization should include -NMR (e.g., δ 1.2–2.5 ppm for methyl/isobutyl groups) and IR spectroscopy (C=O stretch ~1700 cm) to confirm structural integrity .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 210–254 nm) .

- NMR Spectroscopy : Compare - and -NMR data with predicted spectra (e.g., pyrazole ring protons at δ 6.5–7.5 ppm; propanoic acid carbonyl at ~170 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] for CHNO: 236.15 g/mol) .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) is recommended. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : Apply SHELXL’s least-squares refinement with anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., O–H···N interactions) should be analyzed to confirm stability .

- Validation : Check CIF files with PLATON to detect twinning or disorder .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the pyrazole ring (e.g., replace isobutyl with ethyl or fluorophenyl groups) using protocols from and .

- Biological Assays : Test analogs against target enzymes (e.g., cyclooxygenase-2) via in vitro inhibition assays .

- Computational Docking : Use AutoDock Vina to predict binding affinities, focusing on hydrophobic interactions with the pyrazole core .

Q. What strategies address contradictions in spectral data during characterization?

- Methodological Answer :

- Impurity Analysis : Use -NMR signal integration to quantify byproducts (e.g., unreacted starting materials).

- Dynamic NMR : Resolve overlapping peaks by varying temperature (e.g., rotameric equilibria in propanoic acid chains) .

- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons, particularly in crowded pyrazole regions .

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts for condensation efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethanol/water mixtures to balance reactivity and solubility .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yield >80% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。